molecular formula C11H14N2O2S2 B2862936 1-(benzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole CAS No. 868216-48-2

1-(benzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2862936
CAS No.: 868216-48-2
M. Wt: 270.37
InChI Key: IOZUMVUBRQQLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel hybrid molecules with potential biological activities. This compound features a 4,5-dihydro-1H-imidazole (imidazoline) core, a privileged scaffold in drug discovery known to exhibit a broad spectrum of biological properties . The structure is further modified with benzenesulfonyl and ethylsulfanyl substituents, which can influence its physicochemical properties and interaction with biological targets. Compounds based on the 4,5-dihydro-1H-imidazole scaffold are present in a variety of synthetic agents and are investigated for their favorable effects on cardiovascular and metabolic disorders, as well as neuroprotective, anti-inflammatory, and analgesic properties . Furthermore, imidazoline derivatives have demonstrated antiproliferative properties and serve as potent anticancer agents, such as in the case of the FDA-approved selective pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor, Copanlisib . The incorporation of sulfonyl groups, as seen in the benzenesulfonyl moiety of this reagent, is a common strategy in drug design, often leading to compounds with pronounced biological activity, including carbonic anhydrase inhibitors with antitumor properties . This specific reagent is a valuable building block for researchers employing molecular hybridization—the process of combining two or more pharmacophoric units into a single molecule. This approach has shown promise for developing novel hybrid entities for a variety of multifactorial disorders, including cancer, neurodegenerative disorders, and inflammation . It is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-ethylsulfanyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S2/c1-2-16-11-12-8-9-13(11)17(14,15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZUMVUBRQQLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCCN1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole typically involves the reaction of benzenesulfonyl chloride with 2-ethylsulfanyl-4,5-dihydroimidazole under basic conditions. A common base used in this reaction is triethylamine, which helps in the deprotonation and subsequent nucleophilic attack on the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like dichloromethane or acetonitrile can aid in the solubility of reactants and products, ensuring a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Sulfonamides, sulfonyl thiols.

Scientific Research Applications

1-(benzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl group can form strong interactions with amino acid residues, leading to effective inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 4,5-dihydroimidazole derivatives are highly dependent on substituents. Key analogs include:

Compound Name Substituents (Position) Molecular Weight Key Properties
Target Compound Benzenesulfonyl (1), Ethylsulfanyl (2) 310.41 (calc.) Moderate hydrophobicity; potential CNS activity due to imidazoline-like structure ; stable under physiological conditions .
1-(2,6-Dimethylphenyl)-2-(methylsulfanyl)-... 2,6-Dimethylphenyl (1), Methylsulfanyl (2) 348.25 Increased steric hindrance reduces receptor binding efficiency; lower solubility in polar solvents .
1-(4-Methoxy-benzenesulfonyl)-2-methyl-... 4-Methoxybenzenesulfonyl (1), Methyl (2) 254.31 Methoxy group enhances solubility in aqueous media; reduced cytotoxicity compared to halogenated analogs .
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-... Dichlorophenylmethylsulfanyl (2) 416.32 Dichlorophenyl group increases lipophilicity and antimicrobial activity; higher cytotoxicity .
2-Benzyl-4,5-dihydro-1H-imidazole Benzyl (2) 186.25 Lacks sulfonyl group, reducing stability; exhibits moderate solubility in ethanol and DMSO; used in ligand synthesis .

Solubility and Stability

  • The target compound’s ethylsulfanyl group increases logP (≈2.5), limiting aqueous solubility but enhancing lipid membrane permeability .
  • Methylsulfanyl analogs (e.g., 1-(2,6-dimethylphenyl)-2-(methylsulfanyl)-...) show even higher logP (≈3.1), leading to crystallization challenges .
  • Methoxy-substituted derivatives (e.g., 1-(4-methoxy-benzenesulfonyl)-2-methyl-...) exhibit improved solubility (logP ≈1.5) due to polar interactions .

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